molecular formula C12H17ClO2 B2765396 1-Adamantyl 2-chloroacetate CAS No. 66856-39-1

1-Adamantyl 2-chloroacetate

Cat. No.: B2765396
CAS No.: 66856-39-1
M. Wt: 228.72
InChI Key: FDQLHIURACSAPA-UHFFFAOYSA-N
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Description

1-Adamantyl 2-chloroacetate is an organic compound that features an adamantane moiety linked to a 2-chloroacetate group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure, which imparts unique stability and rigidity to its derivatives. The incorporation of the 2-chloroacetate group introduces reactivity, making this compound a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl 2-chloroacetate can be synthesized through the esterification of 1-adamantanol with 2-chloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-adamantanol and 2-chloroacetic acid.

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-adamantyl 2-aminoacetate, 1-adamantyl 2-thioacetate, etc.

    Hydrolysis: 1-adamantanol and 2-chloroacetic acid.

    Oxidation: 1-adamantyl 2-hydroxyacetate or 1-adamantyl 2-oxoacetate.

Scientific Research Applications

1-Adamantyl 2-chloroacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.

    Biology: Investigated for its potential as a building block in drug design, particularly for antiviral and anticancer agents.

    Medicine: Explored for its role in the development of novel pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Adamantyl 2-chloroacetate exerts its effects is primarily through its reactive 2-chloroacetate group. This group can undergo nucleophilic substitution, allowing the compound to modify biological molecules or materials. The adamantane moiety provides structural stability and enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

    1-Adamantyl acetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    1-Adamantyl 2-bromoacetate: Similar structure but with a bromine atom, which can influence reactivity and selectivity in chemical reactions.

    1-Adamantyl 2-hydroxyacetate: Contains a hydroxyl group instead of a chlorine atom, altering its chemical behavior and applications.

Uniqueness: 1-Adamantyl 2-chloroacetate is unique due to the presence of the 2-chloroacetate group, which imparts significant reactivity while maintaining the stability and rigidity of the adamantane core. This combination of properties makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

1-adamantyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c13-7-11(14)15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQLHIURACSAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 10° C. and under N2, chloroacetyl chloride (9 mL, 113 mmol) was added slowly to a suspension of 1-adamantanol (11.4 g, 75 mmol) and MgO (4.5 g, 113 mmol) in CHCl3 (150 mmol). The mixture was heated to slight reflux for 43 h and cooled to RT. The insoluble material was removed by filtration and the solvent was evaporated. The residue was crystallized in hexanes to afford 2 as a white solid (6.324 g, 37%). U.S. Pat. No. 4,456,611; Helv. Chim. Acta 1988, 71, 1553.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Yield
37%

Synthesis routes and methods II

Procedure details

There was added slowly at 10° C. and under nitrogen 24 ml of chloracetyl chloride to 30.5 g (0.2 mole) of 1-adamantanol and 12 g of magnesia in suspension in 400 ml of chloroform; it was then brought under reflux for some hours. It was cooled, the inorganic material was filtered off and the solvent evaporated. The crude product was crystallized in hexane. 90% of the product melting 79° C. (capillary) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesia
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 24.8 g (0.22 mol) of chloroacetyl chloride and 30.4 g (0.2 mol) of 1-hydroxyadamantane is heated in an oil bath at 50°-60° until a solution is obtained.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One

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